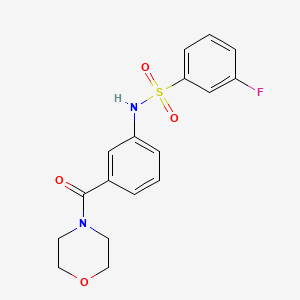

3-fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4S/c18-14-4-2-6-16(12-14)25(22,23)19-15-5-1-3-13(11-15)17(21)20-7-9-24-10-8-20/h1-6,11-12,19H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWDSIWLRAMXTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with 3-fluoroaniline and 4-morpholinecarbonyl chloride.

Formation of Intermediate: The initial step involves the reaction of 3-fluoroaniline with 4-morpholinecarbonyl chloride to form an intermediate compound.

Sulfonamide Formation: The intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting the reactions in large reactors with controlled temperature and pressure.

Purification: Using techniques such as recrystallization and chromatography to purify the final product.

Quality Control: Ensuring the product meets the required specifications through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Pathways Involved: It may interfere with metabolic pathways in microorganisms, leading to their inhibition or death.

Comparison with Similar Compounds

(a) N-(3-Chloropropyl)-4-fluoro-N-phenylbenzenesulfonamide (CAS: 1285616-79-6)

- Structure : Features a 4-fluorobenzenesulfonamide core with an N-(3-chloropropyl) and N-phenyl substitution.

- Key Differences : Lacks the morpholine-4-carbonyl group, instead incorporating a chloropropyl chain.

(b) N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

- Structure : A "double" sulfonamide with dual aromatic rings and fluorine substituents.

- Key Differences : Contains two sulfonamide groups rather than a morpholine-carbonyl linkage.

- Implications : The dual sulfonamide structure may enhance hydrogen-bonding interactions but reduce selectivity due to increased steric bulk .

Morpholine-Containing Analogues

(a) 3-Chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide (CAS: 315670-52-1)

- Structure : Combines a benzothiophene-carboxamide core with a morpholine-sulfonylphenyl group.

- Key Differences : Uses a sulfonyl-linked morpholine instead of a carbonyl linkage.

(b) 3-Fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide (CAS: 690643-51-7)

- Structure : Replaces morpholine with a 4-methoxyphenylpiperazine-carbonyl group.

- Key Differences : Piperazine introduces basic nitrogen atoms, which may enhance solubility and hydrogen-bonding capacity compared to morpholine.

- Implications : The methoxyphenyl substituent could modulate receptor selectivity, as seen in kinase inhibitors where piperazine derivatives exhibit distinct binding profiles .

Fluorinated Sulfonamides in Drug Discovery

(a) 4-[3-(3-Methyl-quinoxalin-2-yl)-5-(3,4,5-trimethoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-benzenesulfonamide

- Structure: Integrates a quinoxaline-pyrazole hybrid with a sulfonamide group.

- Key Differences : The complex heterocyclic system contrasts with the simpler aromatic-morpholine design.

- Implications : Such derivatives are often explored for antioxidant and anti-inflammatory activities, suggesting the fluorine and morpholine in the target compound could be tailored for similar applications .

(b) 3-Fluoro-N-[(1S)-1-[4-[(2-fluorophenyl)methyl]imidazol-2-yl]-2-[4-[(5S)-1,1,3-trioxo-1,2-thiazolidin-5-yl]phenyl]ethyl]benzenesulfonamide

- Structure : A chiral sulfonamide with imidazole and thiazolidine moieties.

- Key Differences : The thiazolidine ring introduces a sulfone group, enhancing metabolic stability but reducing conformational flexibility.

- Implications : Structural complexity here highlights the trade-off between target affinity and synthetic accessibility, a consideration for the morpholine-containing target compound .

Structural and Functional Analysis

Impact of Fluorine Substitution

- Positional Effects: The 3-fluoro substituent on the benzenesulfonamide core (meta position) may influence electronic distribution and steric interactions compared to para-fluoro analogues (e.g., ).

- Electron-Withdrawing Effects : Fluorine enhances the sulfonamide's acidity, which could improve interactions with basic residues in enzyme active sites .

Role of Morpholine-4-Carbonyl Group

Biological Activity

3-Fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide is a sulfonamide derivative characterized by a fluorine atom and a morpholine ring. This compound exhibits significant biological activity, particularly in enzyme inhibition and potential therapeutic applications. The unique structural features contribute to its interactions with various biological targets.

Chemical Structure and Properties

The compound's structure includes a sulfonamide group, which enhances its binding affinity to proteins and enzymes due to its ability to act as both a hydrogen bond donor and acceptor. The presence of the fluorine atom is believed to improve the electronic properties of the molecule, potentially influencing its reactivity and biological interactions.

| Structural Feature | Description |

|---|---|

| Sulfonamide Group | Enhances binding affinity to enzymes |

| Fluorine Atom | Improves electronic properties |

| Morpholine Ring | Increases solubility and membrane penetration |

The biological activity of this compound primarily involves its interaction with specific enzymes. Notably, it has been identified as an inhibitor of carbonic anhydrase, an enzyme crucial for physiological processes such as respiration and acid-base balance. The sulfonamide moiety interacts with the active site of the enzyme, disrupting its function.

Biological Activity Studies

Recent studies have explored the biological activity of this compound through various assays. For instance, it has demonstrated effective inhibition in vitro against several target enzymes, including carbonic anhydrase.

Case Study: Enzyme Inhibition

In a study assessing the inhibitory effects on carbonic anhydrase, this compound showed an IC50 value indicative of strong inhibitory potential. The results suggest that the compound could serve as a lead for developing new therapeutic agents targeting carbonic anhydrase-related disorders.

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound indicates favorable characteristics for drug development. Studies have shown that:

- Absorption : The morpholine ring enhances solubility, facilitating better absorption.

- Distribution : The compound exhibits good tissue distribution due to its ability to penetrate biological membranes.

- Metabolism : Preliminary results suggest metabolic stability, reducing the likelihood of rapid degradation.

- Excretion : Renal excretion pathways are likely involved due to the polar nature of the sulfonamide group.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide | Similar structure but different substitution pattern | Moderate inhibition of carbonic anhydrase |

| 4-Fluoro-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide | Different fluorination pattern | Enhanced antibacterial activity |

Q & A

Q. Basic Research Focus: Structural Elucidation

- NMR Spectroscopy: H and C NMR confirm the presence of the morpholine carbonyl (δ ~165 ppm) and sulfonamide protons (δ ~7.5–8.5 ppm). IR spectroscopy identifies key functional groups (e.g., S=O stretching at ~1150–1250 cm) .

- X-ray Crystallography: Resolves stereoelectronic effects, such as the planar geometry of the sulfonamide group and the chair conformation of the morpholine ring. Comparative analysis with analogs (e.g., 4-chloro derivatives) reveals substituent-dependent conformational changes .

How is the initial biological activity of this compound screened in kinase inhibition assays?

Q. Basic Research Focus: Biological Screening

- Kinase Profiling: Use ATP-competitive binding assays (e.g., BRD4 bromodomain inhibition) to measure IC values. The fluorophenyl group enhances hydrophobic interactions with kinase pockets, while the morpholine carbonyl improves solubility for in vitro testing .

- Cell-Based Assays: Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, HCT-116) with dose-response curves. Compare with structurally similar compounds to establish baseline efficacy .

How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for therapeutic targets?

Q. Advanced Research Focus: SAR Analysis

- Substituent Variation: Replace the fluorine atom with chloro or methyl groups to assess electronic effects on binding. For example, chloro substitution increases BRD4(BD1) inhibition (IC = 0.8 μM vs. 1.2 μM for fluoro) but reduces solubility .

- Morpholine Modifications: Introduce methyl groups to the morpholine ring to alter steric hindrance. Data show that 4-methylmorpholine derivatives improve metabolic stability in hepatic microsomes .

What computational strategies predict and validate the compound’s binding modes to target proteins?

Q. Advanced Research Focus: Computational Validation

- Ensemble Docking: Screen against protein conformational ensembles (e.g., BRD4 BD1) to account for flexibility. MD simulations (100 ns) reconcile discrepancies between docking poses and experimental cocrystal structures, revealing key hydrogen bonds with Asn140 and Tyr97 .

- Pharmacophore Modeling: Match the sulfonamide and morpholine groups to pharmacophore features (e.g., hydrogen bond acceptors, hydrophobic regions) for target prioritization .

How can contradictory in vitro and in vivo efficacy data be resolved?

Q. Advanced Research Focus: Data Contradiction Analysis

- Assay Conditions: Variations in buffer pH or ATP concentrations may alter in vitro kinase inhibition. Validate findings using orthogonal assays (e.g., thermal shift assays).

- Pharmacokinetic Factors: Poor oral bioavailability (e.g., low C in rodent models) may explain reduced in vivo efficacy despite strong in vitro activity. Adjust formulations (e.g., PEGylation) to enhance absorption .

What methodologies are used for pharmacokinetic profiling and metabolite identification?

Q. Advanced Research Focus: ADME Studies

- LC-MS/MS Analysis: Quantify plasma concentrations in Sprague-Dawley rats after IV/PO administration. Major metabolites include hydroxylated morpholine and sulfonamide cleavage products.

- CYP450 Inhibition Assays: Test interactions with CYP3A4 and CYP2D6 to predict drug-drug interactions. The morpholine moiety shows minimal CYP inhibition, suggesting a favorable safety profile .

Which analytical techniques ensure purity and identify impurities in batch synthesis?

Q. Advanced Research Focus: Analytical Chemistry

- HPLC-MS: Detect trace impurities (e.g., des-fluoro byproducts) using reverse-phase C18 columns.

- NMR Spectroscopy: Identify regiochemical isomers (e.g., para vs. ortho substitution) through F NMR splitting patterns .

How do molecular dynamics (MD) simulations elucidate binding dynamics with target proteins?

Q. Advanced Research Focus: Mechanistic Studies

- Binding Free Energy Calculations: Use MM/GBSA to quantify contributions from van der Waals and electrostatic interactions. The fluorophenyl group contributes −3.2 kcal/mol to BRD4 binding .

- Hydrogen Bond Persistence: Track hydrogen bond lifetimes between the sulfonamide and protein residues (e.g., >80% occupancy in 50-ns simulations) to validate stable binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.